Triethoxysilylundecanal

描述

Triethoxysilylundecanal is a specialized chemical compound. However, specific studies focusing exclusively on this compound are limited. Thus, the provided information is based on the broader context of related compounds and chemical principles.

Synthesis Analysis

- The synthesis of similar complex organic compounds often involves transition metal catalysis. Advances in catalysis have enabled the creation of diverse structures with high selectivity, including those with challenging enantiomeric enrichments (Nambo & Crudden, 2015).

Molecular Structure Analysis

- Research on similar compounds reveals that the introduction of bulky groups can result in unusual structures and properties. For example, the structure of triarylpnictogens was significantly influenced by the addition of large aryl groups (Sasaki et al., 2002).

Chemical Reactions and Properties

- Studies on compounds like bis(triethoxysilyl)methane and tris(triethoxysilyl)methane show that these can undergo various reactions, producing new derivatives with different chemical properties (Corriu et al., 1998).

Physical Properties Analysis

- The physical properties of compounds similar to Triethoxysilylundecanal are influenced by their molecular structures. For instance, the formation of crystalline structures and the presence of hydrogen bonds are significant in determining physical attributes (Loginov et al., 2012).

Chemical Properties Analysis

- The chemical properties of related compounds are affected by their functional groups and molecular configurations. For example, triethoxysilyl functionalized compounds have shown varied reactivity and stability when incorporated into different materials (Zhou et al., 2010).

科学研究应用

Specific Scientific Field

This application falls under the field of Biological Sensing and Spintronics .

Comprehensive and Detailed Summary of the Application

In this research, an enzyme-linked immunosorbent assay (ELISA)-based Anomalous Hall Effect magnetic sensor was developed via surface functionalization using Triethoxysilylundecanal (TESUD) . The sensor uses a CoFeB/MgO heterostructure with a perpendicular magnetic anisotropy .

Detailed Description of the Methods of Application or Experimental Procedures

The sensor was developed by attaching magnetic particles to biological carriers. The magnetic particles were sensed using spintronic devices . The sensor was optimized through several sets of magnetic layer thickness .

Thorough Summary of the Results or Outcomes Obtained

The spintronics-based biosensor is compatible with semiconductor fabrication technology and can be effectively miniaturized to integrate with semiconductor chips . This has the advantage of reduced manufacturing cost and reduced power consumption . The proposed sensor provides real-time measurement results and it is competitive to conventional biological colorimetric measurement systems in terms of accuracy and immediacy .

安全和危害

Triethoxysilylundecanal may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) . This product contains ethanol which is classified as a carcinogen by IARC in alcoholic beverages .

属性

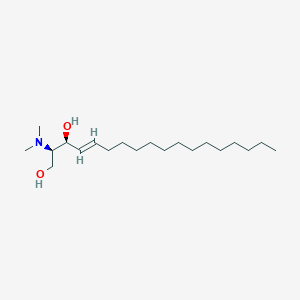

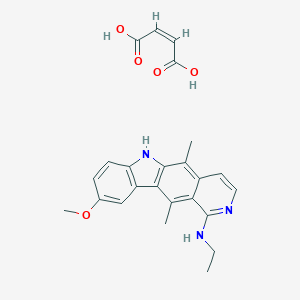

IUPAC Name |

11-triethoxysilylundecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h16H,4-15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJMMZVIBLQHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467911 | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Triethoxysilylundecanal | |

CAS RN |

116047-42-8 | |

| Record name | 11-(Triethoxysilyl)undecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116047-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)